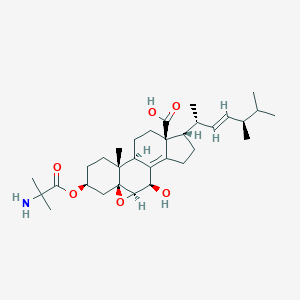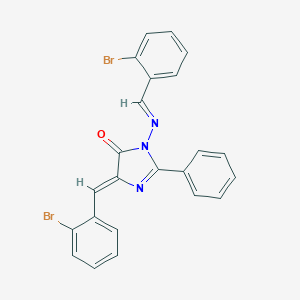
N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-3,4,5-trimethoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-3,4,5-trimethoxybenzamide, commonly known as CTB, is a synthetic compound that has been extensively studied in scientific research for its potential therapeutic applications. CTB belongs to the class of benzothiadiazole derivatives and has been found to exhibit various biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.
作用机制
The mechanism of action of CTB is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in inflammation and cancer. CTB has been found to inhibit the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines. CTB has also been found to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
CTB has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that CTB inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6. CTB has also been found to induce apoptosis in cancer cells and inhibit tumor growth. In addition, CTB has been found to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.
实验室实验的优点和局限性
One advantage of using CTB in lab experiments is its well-established synthesis method, which allows for the production of large quantities of the compound. CTB also exhibits a wide range of biological activities, which makes it a versatile tool for studying various biological processes. One limitation of using CTB in lab experiments is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain assays.
未来方向
There are several future directions for research on CTB. One area of interest is the development of CTB analogs with improved solubility and bioavailability. Another area of interest is the investigation of CTB's potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders. Additionally, further studies are needed to elucidate the mechanism of action of CTB and to identify its molecular targets.
合成方法
The synthesis of CTB involves the reaction of 5-chloro-2,1,3-benzothiadiazole-4-amine with 3,4,5-trimethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent such as dichloromethane, and the resulting product is purified through column chromatography.
科学研究应用
CTB has been extensively studied in scientific research for its potential therapeutic applications. In vitro studies have shown that CTB exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. CTB has also been found to exhibit anti-cancer effects by inducing apoptosis in cancer cells and inhibiting tumor growth.
属性
产品名称 |
N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-3,4,5-trimethoxybenzamide |
|---|---|
分子式 |
C16H14ClN3O4S |
分子量 |
379.8 g/mol |
IUPAC 名称 |
N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C16H14ClN3O4S/c1-22-11-6-8(7-12(23-2)15(11)24-3)16(21)18-13-9(17)4-5-10-14(13)20-25-19-10/h4-7H,1-3H3,(H,18,21) |
InChI 键 |
RVSUNLHTZKWYKX-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=C(C=CC3=NSN=C32)Cl |
规范 SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=C(C=CC3=NSN=C32)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(9Z)-18-(4-aminobutyl)-15,24-bis(2-aminoethyl)-21-(carboxymethyl)-3-(2-chloro-1-hydroxyethyl)-27-(3,4-dihydroxytetradecanoylamino)-9-ethylidene-12-(1-hydroxyethyl)-2,5,8,11,14,17,20,23,26-nonaoxo-1-oxa-4,7,10,13,16,19,22,25-octazacyclooctacos-6-yl]-2-hydroxyacetic acid](/img/structure/B237168.png)
![2,3-dichloro-N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B237169.png)
![5-nitro-N-[4-(pyrrolidin-1-yl)phenyl]furan-2-carboxamide](/img/structure/B237170.png)

![3,4-dimethyl-N-({4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide](/img/structure/B237177.png)

![(2E,4E,6Z,8E,10E,12R,13R,14E,16S)-13-hydroxy-N-[(2S)-1-hydroxypropan-2-yl]-2,10,12,14,16-pentamethyl-18-phenyloctadeca-2,4,6,8,10,14-hexaenamide](/img/structure/B237195.png)
![N-{6-[(2-phenoxyacetyl)amino]-1,3-benzothiazol-2-yl}propanamide](/img/structure/B237204.png)



![N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-2,5-dichlorobenzamide](/img/structure/B237217.png)

![N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-2-chloronicotinamide](/img/structure/B237229.png)